N-[2-(4-methoxyphenoxy)ethyl]acetamide
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Overview
Description
N-[2-(4-methoxyphenoxy)ethyl]acetamide is an organic compound with the molecular formula C11H15NO3 It is characterized by the presence of a methoxyphenoxy group attached to an ethyl acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxyphenoxy)ethyl]acetamide typically involves the reaction of 4-methoxyphenol with ethylene oxide to form 2-(4-methoxyphenoxy)ethanol. This intermediate is then reacted with acetic anhydride in the presence of a base, such as pyridine, to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methoxyphenoxy)ethyl]acetamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.
Reduction: The acetamide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
Oxidation: Formation of 4-methoxyphenol derivatives.
Reduction: Formation of N-[2-(4-methoxyphenoxy)ethyl]amine.
Substitution: Formation of various substituted phenoxyethylacetamides.
Scientific Research Applications
N-[2-(4-methoxyphenoxy)ethyl]acetamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(4-methoxyphenoxy)ethyl]acetamide involves its interaction with specific molecular targets. It is believed to modulate certain biochemical pathways, leading to its observed effects. The exact molecular targets and pathways are still under investigation, but it is hypothesized to interact with enzymes and receptors involved in inflammation and microbial growth .
Comparison with Similar Compounds
Similar Compounds
- N-ethyl-2-(4-formyl-2-methoxyphenoxy)acetamide
- N-(4-bromophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide
- 2-(4-methoxyphenoxy)-N-[2-(1-pyrrolidinyl)ethyl]acetamide
Uniqueness
N-[2-(4-methoxyphenoxy)ethyl]acetamide is unique due to its specific methoxyphenoxy and ethyl acetamide structure, which imparts distinct chemical and biological properties.
Biological Activity
N-[2-(4-methoxyphenoxy)ethyl]acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, comparative analysis with similar compounds, and relevant case studies.
Chemical Structure and Properties
This compound features a unique molecular structure characterized by the presence of a methoxyphenoxy group linked to an acetamide backbone. The molecular formula is C11H15NO3, which contributes to its lipophilicity and potential interaction with biological targets.
The mechanism of action for this compound is still under investigation. However, preliminary studies suggest that it interacts with specific molecular targets, modulating biochemical pathways involved in inflammation and microbial growth. It is hypothesized that the compound may influence enzyme activity or receptor interactions, leading to its observed biological effects.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as a therapeutic agent for treating infections .
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has shown promise as an anti-inflammatory agent. Studies indicate that it may inhibit pro-inflammatory cytokines and modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds. Below is a summary table highlighting key similarities and differences:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
N-ethyl-2-(4-formyl-2-methoxyphenoxy)acetamide | C12H15NO3 | Contains a formyl group enhancing reactivity |
N-(4-bromophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide | C12H14BrNO3 | Incorporates a bromine atom affecting biological activity |
2-(4-methoxyphenoxy)-N-[2-(1-pyrrolidinyl)ethyl]acetamide | C13H17N1O3 | Features a pyrrolidine ring influencing pharmacological properties |
The distinct methoxyphenoxy and ethyl acetamide structure of this compound imparts unique chemical and biological properties compared to these similar compounds.
Case Studies
Several case studies have explored the biological activity of this compound:
- Antimicrobial Efficacy : A study conducted on various bacterial strains highlighted that the compound exhibited significant inhibition zones in disk diffusion assays, indicating potent antimicrobial properties. The minimal inhibitory concentration (MIC) values were determined to be low, suggesting high efficacy against pathogens.
- Anti-inflammatory Mechanism : In a cellular model of inflammation, this compound was shown to reduce the secretion of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. This effect was dose-dependent and indicated its potential use in inflammatory conditions .
Properties
IUPAC Name |
N-[2-(4-methoxyphenoxy)ethyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-9(13)12-7-8-15-11-5-3-10(14-2)4-6-11/h3-6H,7-8H2,1-2H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOFVTIKHBGVXSL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCOC1=CC=C(C=C1)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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